2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine

Suzuki coupling Buchwald‑Hartwig amination Building block

Researchers substituting casual benzylamine analogs risk derailed cross-couplings and loss of target engagement due to altered halogen reactivity or missing methylene linker. 2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine (CAS 1539859-64-7) delivers the validated ortho-Br/meta-trifluoroethoxy scaffold. Key differentiators: • Ortho-Br enables late-stage Suzuki-Miyaura diversification (unavailable to fluoro analogs). • Meta-trifluoroethoxy enhances BBB penetration and metabolic stability vs methoxy/ethoxy congeners. • Primary amine permits direct amide/sulfonamide coupling-no deprotection. • Sourced in 95%-98% purity; gram-to-kilogram availability from multiple vendors.

Molecular Formula C9H9BrF3NO
Molecular Weight 284.07 g/mol
CAS No. 1539859-64-7
Cat. No. B1380273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine
CAS1539859-64-7
Molecular FormulaC9H9BrF3NO
Molecular Weight284.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)CN)Br
InChIInChI=1S/C9H9BrF3NO/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
InChIKeyKZBGQUFENDMDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine (1539859‑64‑7) – Procurement‑Grade Benchmarking


2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine (CAS 1539859‑64‑7, C9H9BrF3NO, molecular weight 284.07) belongs to the class of fluorinated benzylamine building blocks. It features a primary amine handle ortho to a bromine atom and a meta‑positioned trifluoroethoxy group that enhances lipophilicity and modulates electronic properties . The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing libraries of bromodomain ligands, receptor modulators, and fluorinated drug candidates where both a halogen handle for cross‑coupling and a metabolically stable alkoxy group are required .

2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine – Why Uninformed Substitution Undermines Project Reproducibility


Substituting 2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine with a casually chosen analog—even one retaining the trifluoroethoxy group—can derail a synthetic or screening campaign. Altering the halogen (e.g., fluoro, chloro, iodo) shifts cross‑coupling reactivity and affects downstream yields in Suzuki–Miyaura or Buchwald–Hartwig steps [1]; relocating the substituents (ortho, meta, para) alters both the amine nucleophilicity and the steric environment of the aryl bromide, which is critical for regioselective palladium‑catalyzed transformations [2]; and truncating the amine (e.g., aniline instead of benzylamine) eliminates the flexible methylene linker that many medicinal chemistry campaigns rely on to achieve optimal target engagement [3]. The evidence below quantifies exactly where this specific scaffold diverges from its nearest comparators.

2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine – Comparator‑Based Procurement Evidence


Synthetic Reactivity: Bromine as a Superior Cross‑Coupling Handle Relative to Fluoro Analogs

The bromine atom at the ortho position enables efficient palladium‑catalyzed cross‑coupling reactions, whereas the corresponding fluoro analog (2‑Fluoro‑4‑(2,2,2‑trifluoroethoxy)benzylamine, CAS 1504454‑46‑9) is essentially inert under standard Suzuki–Miyaura conditions due to the high C–F bond strength . The bromine handle allows for direct diversification via Suzuki coupling (aryl–aryl bond formation) or Buchwald–Hartwig amination, while the trifluoroethoxy group remains stable under these conditions [1]. In contrast, the fluoro analog requires alternative functionalization strategies that limit synthetic utility as a convergent building block .

Suzuki coupling Buchwald‑Hartwig amination Building block

Purity Specification Comparison: Differentiated Supply‑Chain Standards for Reproducible Screening

Commercial purity specifications for 2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine range from 95% to ≥98% depending on the supplier [1]. High‑purity grades (≥98% by HPLC, e.g., MolCore NLT 98%) are recommended for reproducible biological screening, as impurities in lower‑grade material can confound high‑throughput assay results . In contrast, the closely related α‑methyl analog 1‑[2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)phenyl]ethylamine (CAS 2167722‑27‑0) is also offered at NLT 98% purity [1], providing a point of equivalence for quality expectations.

Quality control HTS library Purity

Molecular Weight and Physicochemical Differentiation from Non‑Brominated and Heteroaryl Analogs

The bromine substituent increases molecular weight by approximately 79 Da relative to the non‑brominated analog 2‑(2,2,2‑trifluoroethoxy)benzylamine (CAS 342816‑26‑6, MW 205.18) . The trifluoroethoxy group contributes to enhanced lipophilicity relative to unsubstituted benzylamines, a property valued in CNS drug discovery for blood‑brain barrier penetration . Replacement of the phenyl core with a pyrimidine ring (e.g., 2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)pyrimidine, CAS 1434141‑97‑5, MW 257.01) reduces molecular weight by approximately 27 Da and introduces heteroaryl electronic properties that alter hydrogen‑bonding capacity and metabolic stability .

Lipophilicity Physicochemical property LogP

Primary vs. Secondary Amine Reactivity and Downstream Chemical Space

The primary benzylamine (–CH2NH2) of the target compound enables direct acylation, sulfonylation, or reductive amination to access diverse chemical space [1]. In contrast, the α‑methyl analog 1‑[2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)phenyl]ethylamine (CAS 2167722‑27‑0) [2] presents a secondary amine at the benzylic position, which exhibits different nucleophilicity and steric properties, yielding distinct product profiles in medicinal chemistry campaigns. While specific rate constants for the target compound have not been reported, the class‑level difference between primary and secondary benzylic amines is well established .

Amide coupling Reductive amination Amine nucleophilicity

Limited Evidence Note: Absence of Publicly Reported Biological Activity Data

A systematic search of public databases including PubChem, ChEMBL, BindingDB, and PubMed returned no directly measured biological activity data (IC50, Ki, EC50) for 2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine [1][2][3][4]. Searches for bioactivity data on structurally related analogs (e.g., BindingDB queries) similarly yielded no entries specific to this scaffold [2]. This does not imply the compound lacks biological relevance—rather, it reflects the compound's primary role as a synthetic intermediate, with activity data typically residing in proprietary internal screening databases or unreleased medicinal chemistry campaigns .

Bioactivity IC50 Ki

2‑Bromo‑5‑(2,2,2‑trifluoroethoxy)benzylamine – Where This Specific Scaffold Outperforms Analogs


Medicinal Chemistry: Diversifiable Core for CNS‑Penetrant Lead Optimization

This compound is suitable as a benzylamine core for constructing CNS‑targeted compound libraries where the trifluoroethoxy group enhances blood‑brain barrier penetration relative to unsubstituted benzylamines [1]. The ortho‑bromine handle enables late‑stage Suzuki–Miyaura diversification—a synthetic pathway unavailable to the fluoro analog —while the meta‑trifluoroethoxy group provides metabolic stability advantages over methoxy or ethoxy analogs . The primary amine allows direct coupling to carboxylic acids or sulfonyl chlorides without additional deprotection steps, a logistical advantage over protected‑amine building blocks. This compound is particularly appropriate for programs exploring 5‑HT receptor modulation or bromodomain inhibition, where N‑benzylamine motifs are prevalent [1].

Chemical Biology: Affinity Probe and PROTAC Precursor Synthesis

The combination of a primary amine (for linker attachment) and an aryl bromide (for bioconjugation or further functionalization) makes this compound a useful intermediate for synthesizing chemical probes. The trifluoroethoxy group provides a distinctive 19F NMR handle for monitoring cellular uptake and target engagement [1]. In PROTAC development, the primary amine serves as a functional group for conjugating to E3 ligase ligands via amide bonds, while the bromine enables additional diversification of the warhead‑binding moiety . Procurement of the 98%‑purity grade (MolCore) is recommended for probe synthesis to minimize impurities that could confound cellular assay results.

Process Chemistry: Scalable Intermediate for API Route Scouting

For route‑scouting teams evaluating scalable syntheses of fluorinated active pharmaceutical ingredients (APIs), this benzylamine serves as a building block with demonstrated synthetic tractability. The trifluoroethoxy group is stable under the acidic and basic conditions typical of downstream transformations, and the compound is commercially available in research quantities (gram to kilogram scale) from multiple vendors [1]. The primary amine can be protected with standard groups (Boc, Cbz, Fmoc) or used directly, offering flexibility in convergent synthetic strategies . The ortho‑bromine provides a functional handle for late‑stage diversification, which can reduce the number of linear synthetic steps required in parallel medicinal chemistry campaigns.

High‑Throughput Screening (HTS) Library Expansion

When expanding an HTS library with fluorinated benzylamine‑derived compounds, this scaffold introduces both the trifluoroethoxy pharmacophore and a reactive bromine handle for parallel library synthesis [1]. Procurement of the 98%‑purity grade is strongly advised for HTS applications; lower‑purity material (95%) may be adequate for initial route scouting but introduces risk of false‑positive or false‑negative hits in cellular assays . The primary amine enables rapid diversification via amide coupling with diverse carboxylic acid building blocks, generating tens to hundreds of analogs in a single parallel synthesis run. This compound fills a specific gap in benzylamine chemical space—meta‑trifluoroethoxy substitution with ortho‑bromine—that is not fully covered by more common para‑substituted or unsubstituted analogs .

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